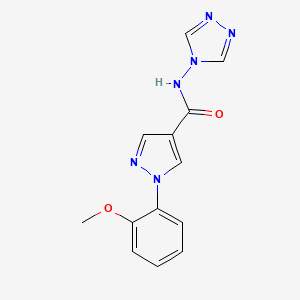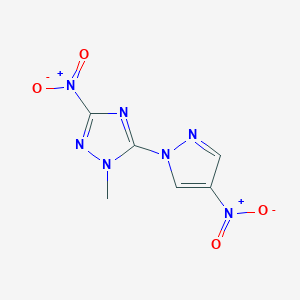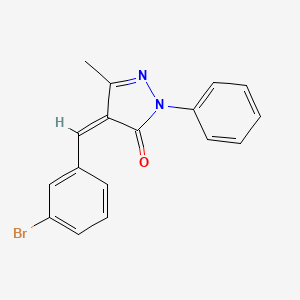
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the function and regulation of EGFR signaling pathway.
作用机制
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. This compound can also induce apoptosis in cancer cells by blocking the anti-apoptotic function of EGFR signaling. Moreover, this compound can sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair function of EGFR signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It can inhibit the growth and metastasis of cancer cells by blocking EGFR signaling. This compound can also reduce inflammation and oxidative stress by inhibiting the activation of NF-κB and NADPH oxidase. Moreover, this compound can improve cognitive function and memory in animal models of neurodegenerative disorders by enhancing synaptic plasticity and neurogenesis.
实验室实验的优点和局限性
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for EGFR tyrosine kinase and does not cross-react with other kinases. This compound can be used at low concentrations to achieve specific inhibition of EGFR signaling. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water and requires the use of organic solvents for in vitro experiments.
未来方向
There are several future directions for the research on 4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide. First, the combination of this compound with other targeted therapies or chemotherapy may enhance the therapeutic efficacy and overcome drug resistance in cancer treatment. Second, the development of more potent and selective EGFR inhibitors based on the structure of this compound may provide new insights into the molecular mechanisms of EGFR signaling. Third, the investigation of the role of EGFR signaling in the regulation of immune responses and inflammation may lead to the development of new therapies for autoimmune diseases and inflammatory disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide important information for the clinical translation of EGFR inhibitors.
合成方法
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide can be synthesized by the reaction of 4-chloroaniline with 1,2-benzisothiazol-3(2H)-one to form 4-(1,2-benzisothiazol-3-yl)-4-chloroaniline. This intermediate is then reacted with piperazinecarboxylic acid to form this compound. The overall yield of this synthesis method is around 40%.
科学研究应用
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of EGFR tyrosine kinase. It has been widely used in scientific research to study the function and regulation of EGFR signaling pathway. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in many human diseases, including cancer, inflammation, and neurodegenerative disorders. This compound can selectively inhibit EGFR signaling and provide insights into the molecular mechanisms of EGFR-mediated cellular processes.
属性
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-5-7-14(8-6-13)20-18(24)23-11-9-22(10-12-23)17-15-3-1-2-4-16(15)25-21-17/h1-8H,9-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUSHNFNCQFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)


![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)